An In-depth Technical Guide to 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9)
An In-depth Technical Guide to 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9), a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, safety and handling information, and significant applications in organic synthesis, with a particular focus on its role in pharmaceutical development.
Core Physicochemical and Safety Data
2-Bromo-5-nitrobenzotrifluoride is a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below, providing researchers with essential data for experimental design and execution.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 367-67-9 | [2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [2] |
| Molecular Weight | 270.00 g/mol | [2] |
| Melting Point | 41-44 °C (lit.) | [3] |
| Boiling Point | 87-88 °C at 3 mmHg (lit.) | [3] |
| Density | 1.422 g/cm³ (estimate) | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Solubility | Soluble in methanol.[1] | [1] |
| Appearance | Yellow crystals | [1] |
Safety and Hazard Information
Proper handling of 2-Bromo-5-nitrobenzotrifluoride is crucial due to its hazardous nature. The compound is classified under several GHS hazard categories.
| Hazard Category | GHS Pictogram | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-Bromo-5-nitrobenzotrifluoride. While specific peak lists are beyond the scope of this guide, comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are available from various public and commercial databases.[2][5] Researchers are encouraged to consult these resources for detailed spectral information.
Experimental Protocols
2-Bromo-5-nitrobenzotrifluoride is a valuable intermediate in organic synthesis. Below are detailed methodologies for its preparation.
Synthesis via Nitration of o-Bromobenzotrifluoride
A common and high-yield synthesis involves the nitration of o-bromobenzotrifluoride.[6][7]
Materials:
-
o-Bromobenzotrifluoride (390 g)
-
Concentrated sulfuric acid (98%, 260 g)
-
Fuming nitric acid (120 g)
Procedure:
-
In a reaction flask, prepare a nitrating mixture by slowly adding 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid at room temperature.
-
Maintain the temperature of the reaction system at 50-60°C and slowly add 390 g of o-bromobenzotrifluoride to the mixed acid with continuous stirring.
-
After the addition is complete, maintain the temperature and continue stirring. Monitor the reaction progress using gas chromatography (GC) until the starting material is completely consumed.
-
Once the reaction is complete, allow the mixture to stand and separate the upper organic phase.
-
Wash the organic phase with an alkaline solution until neutral.
-
The resulting bright yellow liquid is 2-bromo-5-nitrobenzotrifluoride. This procedure can yield up to 450.4 g of the product with a GC purity of 95% (92% yield).[6][7]
Synthesis via Sandmeyer Reaction
An alternative route to synthesize related brominated benzotrifluorides involves a Sandmeyer reaction, starting from an amino precursor. This multi-step process includes diazotization followed by bromination.[8][9]
Conceptual Steps:
-
Diazotization: The starting amino-benzotrifluoride derivative is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Bromination: The diazonium salt is then reacted with a copper(I) bromide catalyst. The diazonium group is replaced by a bromine atom, releasing nitrogen gas.
This method is particularly useful for introducing a bromine atom at a specific position on the aromatic ring that may not be accessible through direct halogenation.
Applications in Drug Discovery and Development
The unique substitution pattern of 2-Bromo-5-nitrobenzotrifluoride, featuring a bromine atom, a nitro group, and a trifluoromethyl group, makes it a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).
One notable application is its connection to the synthesis of Bicalutamide , a non-steroidal anti-androgen drug used in the treatment of prostate cancer. 2-Bromo-5-nitrobenzotrifluoride is listed as "Bicalutamide Impurity 10," indicating its potential role as a starting material or an intermediate in the manufacturing process of this important therapeutic agent.[2]
The presence of the trifluoromethyl group is particularly significant in drug design as it can enhance properties such as metabolic stability and binding affinity. The bromo and nitro functionalities provide reactive handles for further chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of diverse molecular architectures.
Visualized Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language.
Caption: Synthesis workflow for 2-Bromo-5-nitrobenzotrifluoride.
Caption: Simplified signaling pathway of Bicalutamide.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Bromo-5-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 136198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-nitrobenzotrifluoride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. labnovo.com [labnovo.com]
- 5. 2-Bromo-5-nitrobenzotrifluoride(367-67-9) Raman [m.chemicalbook.com]
- 6. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-nitrobenzotrifluoride | 367-67-9 [chemicalbook.com]
- 8. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
